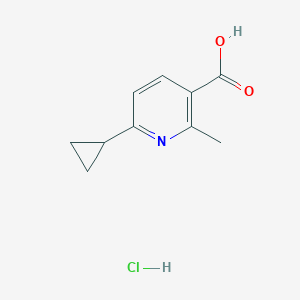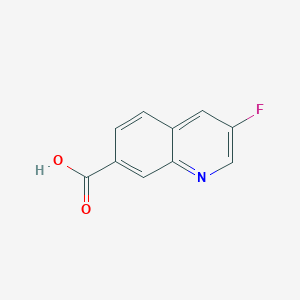
3-Fluoroquinoline-7-carboxylic acid
概要
説明
3-Fluoroquinoline-7-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 . It is a derivative of quinoline, a bicyclic compound containing a benzene ring fused with a pyridine ring .
Synthesis Analysis
The synthesis of fluoroquinolones, including 3-Fluoroquinoline-7-carboxylic acid, has been extensively studied . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For example, the Conrad–Limpach synthesis can be used to prepare various quinoline derivatives .Molecular Structure Analysis
The molecular structure of 3-Fluoroquinoline-7-carboxylic acid consists of a quinoline core structure with a fluorine atom and a carboxylic acid group . The presence of the fluorine atom in the structure is a characteristic feature of fluoroquinolones .Chemical Reactions Analysis
Quinolines, including 3-Fluoroquinoline-7-carboxylic acid, can undergo various chemical reactions. For instance, the chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles .Physical And Chemical Properties Analysis
3-Fluoroquinoline-7-carboxylic acid is a solid compound . Its molecular weight is 191.16 .科学的研究の応用
Antineoplastic Activity
3-Fluoroquinoline-7-carboxylic acid: has garnered attention for its potential antineoplastic properties. Researchers have investigated its effects on cancer cells, particularly in inhibiting topoisomerase II. Derivatives containing a cyclohexyl group at position 2 have shown promise as effective inhibitors of topoisomerase II in HeLa cells, a mammalian cancer model .
Synthetic Chemistry and Medicinal Chemistry
a. Fluorination Strategies: Fluorinated quinolines play a crucial role in synthetic chemistry. The replacement of the diaza group with a fluoride ion has been widely employed to obtain fluoroquinolines. For instance, the synthesis of 3-fluoroquinoline from 3-aminoquinoline demonstrates the utility of fluorination strategies .
b. Drug Development: Researchers explore the potential of 3-fluoroquinoline-7-carboxylic acid as a scaffold for drug development. By modifying its structure, scientists aim to create novel compounds with improved pharmacological properties, such as enhanced bioavailability, selectivity, and efficacy.
Computational Chemistry
a. Quantum Chemical Calculations: Computational chemists use 3-fluoroquinoline-7-carboxylic acid as a model system for quantum chemical calculations. These simulations provide insights into its electronic structure, reactivity, and thermodynamic properties.
Research studies on antineoplastic activity Fluorinated Quinolines: Synthesis, Properties and Applications
作用機序
Target of Action
The primary targets of 3-Fluoroquinoline-7-carboxylic acid, like other fluoroquinolones, are bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
3-Fluoroquinoline-7-carboxylic acid interacts with its targets by binding to the enzyme-DNA complex , stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction inhibits the bacterial DNA synthesis, leading to the death of the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways dependent on DNA replication, leading to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Fluoroquinolones generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted via the kidneys
Result of Action
The result of the action of 3-Fluoroquinoline-7-carboxylic acid is the inhibition of bacterial growth and proliferation . By inhibiting the key enzymes involved in bacterial DNA synthesis, the compound prevents the bacteria from replicating, leading to their death .
Action Environment
The action, efficacy, and stability of 3-Fluoroquinoline-7-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation and dissociation of the compound . Additionally, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity
Safety and Hazards
将来の方向性
The future directions of research on 3-Fluoroquinoline-7-carboxylic acid and other fluoroquinolones could involve the development of new synthesis protocols and the exploration of their biological and pharmaceutical activities . The potential for industrial and medicinal applications of quinoline derivatives is vast, and ongoing research is likely to uncover new uses for these compounds .
特性
IUPAC Name |
3-fluoroquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKVNOXSXAETNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288283 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinoline-7-carboxylic acid | |
CAS RN |
1841081-50-2 | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinolinecarboxylic acid, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



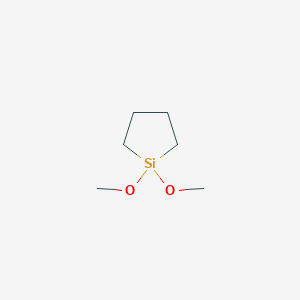
![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)
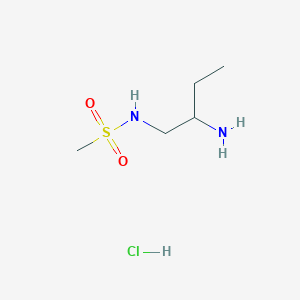
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)
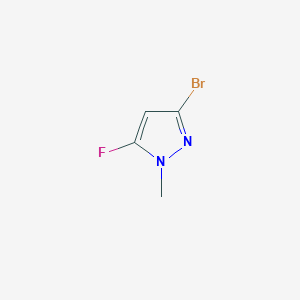
![2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine](/img/structure/B3048796.png)
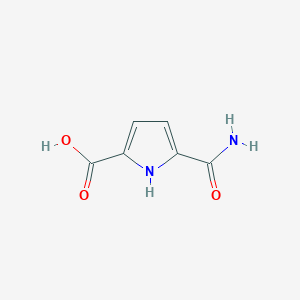
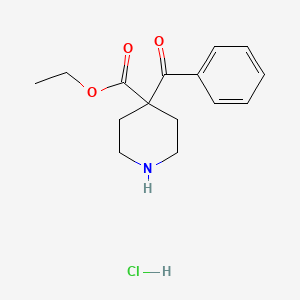
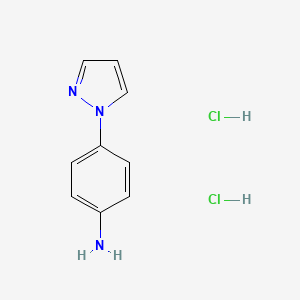
![tert-Butyl 2-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylate](/img/structure/B3048803.png)


